molecular formula C21H28Cl2N4O3 B12784656 Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride CAS No. 97670-07-0

Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride

Cat. No.: B12784656
CAS No.: 97670-07-0
M. Wt: 455.4 g/mol
InChI Key: CMDZDRVNENZCDA-NIEDPPGPSA-N
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Description

3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is a complex organic compound that features a piperazine ring, a propiophenone moiety, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride typically involves multiple steps:

    Formation of 3-(1-Piperazinyl)propiophenone: This can be achieved through the reaction of propiophenone with piperazine under basic conditions.

    Oxime Formation: The ketone group of 3-(1-Piperazinyl)propiophenone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Carbaniloylation: The oxime is then reacted with p-methoxyphenyl isocyanate to form the carbaniloyl derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: The primary amine derivative.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The oxime group may also play a role in binding to metal ions or other biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Piperazinyl)propiophenone: Lacks the oxime and carbaniloyl groups, making it less complex.

    4-Methoxyphenyl isocyanate: Used in the synthesis of the carbaniloyl derivative.

    Hydroxylamine hydrochloride: Used in the formation of the oxime group.

Uniqueness

3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxime group, and carbaniloyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

97670-07-0

Molecular Formula

C21H28Cl2N4O3

Molecular Weight

455.4 g/mol

IUPAC Name

[(Z)-(1-phenyl-3-piperazin-1-ylpropylidene)amino] N-(4-methoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C21H26N4O3.2ClH/c1-27-19-9-7-18(8-10-19)23-21(26)28-24-20(17-5-3-2-4-6-17)11-14-25-15-12-22-13-16-25;;/h2-10,22H,11-16H2,1H3,(H,23,26);2*1H/b24-20-;;

InChI Key

CMDZDRVNENZCDA-NIEDPPGPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C(/CCN2CCNCC2)\C3=CC=CC=C3.Cl.Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=C(CCN2CCNCC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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